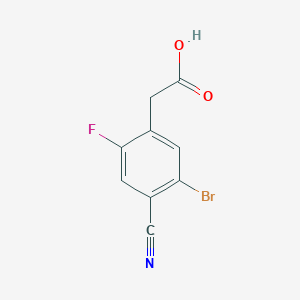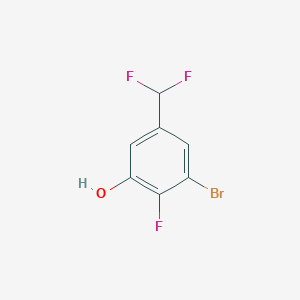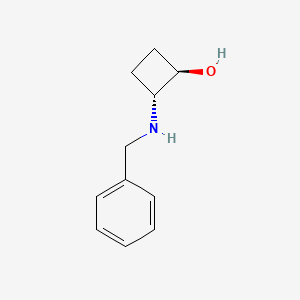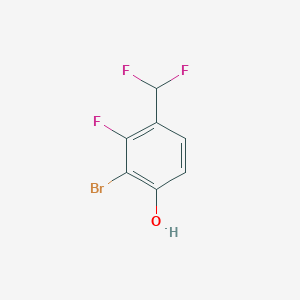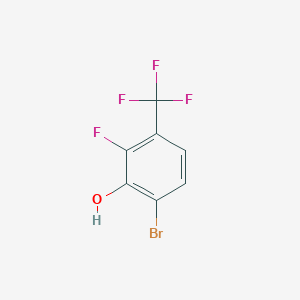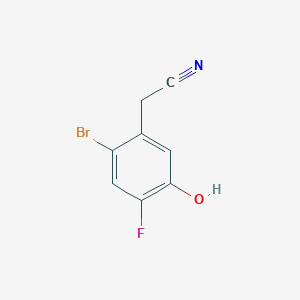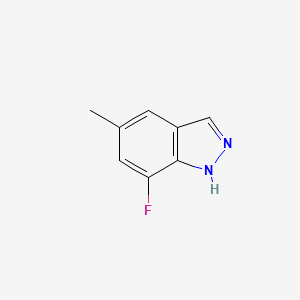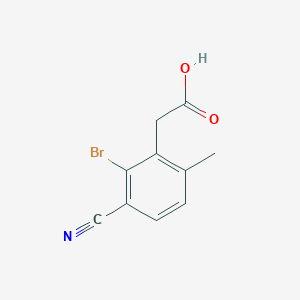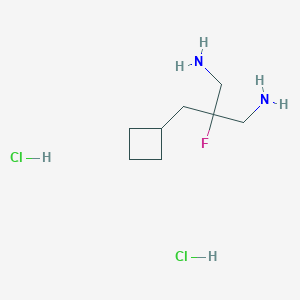
2-(Aminomethyl)-3-Cyclobutyl-2-Fluorpropan-1-amin Dihydrochlorid
Übersicht
Beschreibung
2-(Aminomethyl)-3-cyclobutyl-2-fluoropropan-1-amine dihydrochloride (2-AMCBPF-DHCl) is an organic compound that has recently been the focus of scientific research and laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientists in a wide range of research areas.
Wissenschaftliche Forschungsanwendungen
Studien zur biologischen Aktivität
Die Struktur der Verbindung deutet auf eine mögliche biologische Aktivität hin. Sie könnte in der Entwicklung von Arzneimitteln verwendet werden, indem ihre Interaktion mit biologischen Zielstrukturen untersucht wird. So könnte sie beispielsweise antimikrobielle Eigenschaften aufweisen oder auf ihre zytotoxische Aktivität gegenüber Krebszelllinien getestet werden, ähnlich den Studien, die an verwandten 2-Aminomethylbenzimidazol-Komplexen durchgeführt wurden .
Bewertung der antioxidativen Funktion
Die Verbindung könnte auf ihre antioxidativen Eigenschaften hin untersucht werden. Mittels Techniken wie dem ABTS-Assay können Wissenschaftler ihre Fähigkeit zur Entfernung freier Radikale bestimmen, was für die Entwicklung von Behandlungen für Krankheiten im Zusammenhang mit oxidativem Stress entscheidend ist .
Wirkmechanismus
The exact mechanism of action of 2-AMCBPF-DHCl is not yet fully understood. However, it is believed that this compound acts as an agonist at certain ion channels, which can result in changes in the membrane potential of cells. Additionally, this compound has been found to interact with certain neurotransmitters, hormones, and drugs, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
2-AMCBPF-DHCl has been found to have a variety of biochemical and physiological effects. It has been found to alter the membrane potential of cells, as well as to modulate the activity of neurotransmitters, hormones, and drugs. Additionally, it has been found to have an effect on metabolism, as well as on the absorption and distribution of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-AMCBPF-DHCl has several advantages for use in laboratory experiments. Its synthesis method is reliable and efficient, and its effects on cells, neurotransmitters, hormones, and drugs can be easily studied. Additionally, it is relatively easy to obtain and store, making it a convenient tool for researchers. However, this compound can be toxic in high concentrations, and its effects on the body are not yet fully understood, so caution should be taken when using it in experiments.
Zukünftige Richtungen
2-AMCBPF-DHCl has a wide range of potential applications in scientific research, and there are numerous possible future directions for its use. Possible future directions include further studies of its effects on cells, neurotransmitters, hormones, and drugs, as well as studies of its effects on metabolism, absorption, and distribution of drugs. Additionally, further research into the toxicity of this compound and its potential therapeutic applications may be warranted. Finally, further studies of the mechanism of action of this compound could help to elucidate its effects on the body and its potential uses in the medical field.
Eigenschaften
IUPAC Name |
2-(cyclobutylmethyl)-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)4-7-2-1-3-7;;/h7H,1-6,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYRDDRTRNRCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



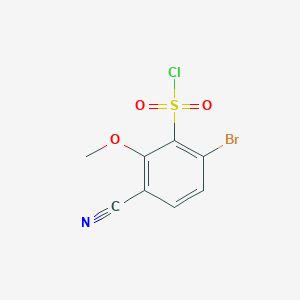


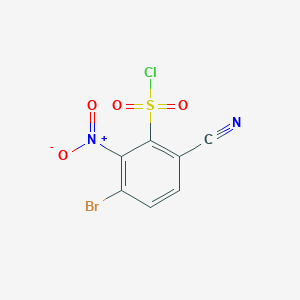

![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)
